![molecular formula C18H18N2O4 B510360 {2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid CAS No. 737771-40-3](/img/structure/B510360.png)

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

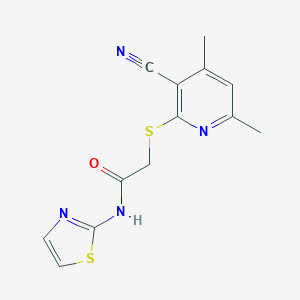

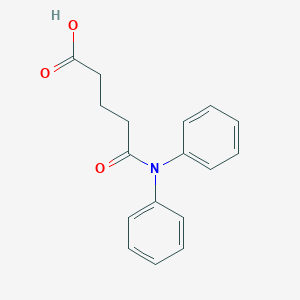

2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxyacetic acid is a chemical compound with the following structural formula: !Molecular Structure. It contains a carbazole moiety, an amino group, and an oxoethoxyacetic acid functional group. The compound exhibits interesting optical properties and has potential applications in photopolymerization .

Synthesis Analysis

The synthesis of this compound involves several steps. Notably, it can be prepared through Sonogashira coupling and Knoevenagel reactions . These reactions allow the incorporation of the carbazole group and the oxoethoxyacetic acid moiety into the final structure .

Molecular Structure Analysis

Density functional theory (DFT) calculations reveal that the compound’s structure is coplanar-conjugated and uniform in shape. This molecular arrangement contributes to its optical properties and electron transitions. The UV spectra exhibit absorption peaks in the range of 240 nm to 400 nm, indicating both π–π* and n–π* electron transitions .

Chemical Reactions Analysis

The compound’s chemical reactivity is influenced by its functional groups. For instance, the oxoethoxyacetic acid group can participate in nucleophilic addition reactions, while the carbazole moiety may undergo oxidation or reduction processes. Further investigations are needed to explore its reactivity with other compounds .

Physical And Chemical Properties Analysis

Mecanismo De Acción

Target of Action

The primary target of 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy acetic acid is the hole transport layer in solar cells . This compound, also known as 2PACz, acts as a substitute for PEDOT:PSS, a commonly used hole transport layer .

Mode of Action

2PACz interacts with its target by forming a self-assembled monolayer on the surface of the hole transport layer . This interaction results in the removal of shallow trap states, enhancing the efficiency of charge transport .

Biochemical Pathways

The action of 2PACz affects the charge transport pathway in solar cells . By forming a self-assembled monolayer, it enhances the stability and efficiency of charge transport, leading to improved performance of the solar cells .

Result of Action

The use of 2PACz in solar cells has resulted in significant improvements in their performance. Solar cells using 2PACz as the hole transport layer have achieved efficiencies as high as 19.51% , compared to 16.33% when using PEDOT:PSS . Additionally, the implemented monolayers enhance both the shelf lifetime of the device as well as the operational stability .

Action Environment

The action of 2PACz is influenced by the environment within the solar cell. The presence of 2PACz on the NiOx surface with a tridentate binding geometry successfully removed these shallow trap states . Furthermore, the compound’s efficiency and stability are maintained under continuous illumination and after being stored in a N2 atmosphere for an extended period .

Propiedades

IUPAC Name |

2-[2-[(9-ethylcarbazol-3-yl)amino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-2-20-15-6-4-3-5-13(15)14-9-12(7-8-16(14)20)19-17(21)10-24-11-18(22)23/h3-9H,2,10-11H2,1H3,(H,19,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDTTXBQXYGBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COCC(=O)O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethoxy}acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B510286.png)

![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)

![3-{N-[4-(methylethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B510338.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)

![4-[2-(4-chlorophenyl)-4,5-dimethyl-1H-imidazol-1-yl]aniline](/img/structure/B510347.png)

![(1-{2-[(4-Cyanophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B510358.png)

![[2-(4-Fluoroanilino)-2-oxoethoxy]acetic acid](/img/structure/B510367.png)